Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate

Catalog No.
S691722
CAS No.
125662-42-2
M.F
C14H15F6OSS
M. Wt
467.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroa...

CAS Number

125662-42-2

Product Name

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate

IUPAC Name

benzyl-(4-hydroxyphenyl)-methylsulfanium;hexafluoroantimony(1-)

Molecular Formula

C14H15F6OSS

Molecular Weight

467.09 g/mol

InChI

InChI=1S/C14H14OS.6FH.Sb/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14;;;;;;;/h2-10H,11H2,1H3;6*1H;/q;;;;;;;+5/p-5

InChI Key

KNSKAMFDGOYVBE-UHFFFAOYSA-I

SMILES

C[S+](CC1=CC=CC=C1)C2=CC=C(C=C2)O.F[Sb-](F)(F)(F)(F)F

Canonical SMILES

C[S+](CC1=CC=CC=C1)C2=CC=C(C=C2)O.F[Sb-](F)(F)(F)(F)F

Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate is a chemical compound with the molecular formula C14H15F6OSSb and a molecular weight of approximately 467.08 g/mol. This compound is characterized by its sulfonium group, which contributes to its unique properties. It appears as a white solid and has a melting point of around 117 °C . The presence of hexafluoroantimonate enhances its stability and solubility in various solvents, making it a valuable compound in research and industrial applications.

There is no documented information on the mechanism of action of BPH. This suggests it likely hasn't been explored for specific biological functions or interactions with other compounds.

BPH is classified as harmful if swallowed or inhaled and toxic to aquatic life []. The Safety Data Sheet (SDS) for this compound is not readily available. However, based on the presence of hexafluoroantimonate, some general safety precautions can be considered:

  • Avoid inhalation, ingestion, and skin contact.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling.
  • Work in a well-ventilated area.
  • Dispose of waste according to regulations for hazardous materials [].

Synthesis:

While Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate (BHMS) has potential applications in scientific research, limited information is available regarding its specific use. However, a patent describes a method for synthesizing BHMS. This method involves several steps, including reacting 4-mercaptophenol and benzyl chloride to form 4-(benzylthio)phenol, followed by methylation and ion exchange to obtain the final product [].

Potential Applications:

Based on the chemical structure of BHMS, researchers might explore its potential applications in various fields, including:

  • Ionic Liquids: BHMS possesses a bulky cation (benzyl(4-hydroxyphenyl)methylsulfonium) and a weakly coordinating anion (hexafluoroantimonate). This combination suggests potential for BHMS to function as an ionic liquid. Ionic liquids are often used in research due to their unique properties, such as high thermal stability, good conductivity, and tunability. However, specific research on BHMS as an ionic liquid is currently unavailable.
  • Material Science: The presence of the hydroxyl group (OH) in BHMS might allow for its interaction with other molecules through hydrogen bonding. This property could be beneficial in material science for applications such as designing self-assembling materials or modifying surfaces. However, further research is needed to explore this possibility.
Typical of sulfonium compounds. These may include:

  • Nucleophilic Substitution Reactions: The sulfonium ion can be attacked by nucleophiles, leading to the formation of new compounds.
  • Decomposition Reactions: Under certain conditions, this compound may decompose, releasing benzyl alcohol and other products.
  • Electrophilic Aromatic Substitution: The aromatic ring in the structure can undergo electrophilic substitution reactions, which are common in aromatic chemistry.

These reactions make it a versatile reagent in organic synthesis.

The synthesis of benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate generally involves the following steps:

  • Formation of the Sulfonium Ion: Benzyl(4-hydroxyphenyl)methylsulfonium can be synthesized by reacting benzyl chloride with 4-hydroxyphenyl methylsulfide under basic conditions.
  • Reaction with Hexafluoroantimonic Acid: The resulting sulfonium salt can be treated with hexafluoroantimonic acid to form the hexafluoroantimonate salt.
  • Purification: The product is typically purified through recrystallization or chromatography to achieve high purity levels.

This multi-step process highlights the complexity involved in synthesizing this compound.

Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing other organic compounds due to its electrophilic nature.
  • Material Science: Used in the development of advanced materials, particularly those requiring specific electronic properties.
  • Research: Employed in laboratories for studying reaction mechanisms involving sulfonium ions.

Its unique properties make it suitable for diverse applications across chemistry and material science.

Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate shares similarities with several other sulfonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Benzylmethylsulfonium chlorideC8H9ClSCommonly used in organic synthesis; less stable than hexafluoroantimonate.
Methyl(4-hydroxyphenyl)sulfonium triflateC9H11F3O3SMore reactive due to triflate group; used in electrophilic substitutions.
Diphenyloxosulfonium tetrafluoroborateC12H10BF4O2SExhibits different reactivity patterns; used in polymer chemistry.

Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate stands out due to its enhanced stability and solubility compared to similar compounds, making it particularly useful for specific synthetic applications.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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